2,2'-Ethane-1,2-diyldibenzonitrile
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Overview
Description
2,2’-Ethane-1,2-diyldibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via an ethane-1,2-diyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Ethane-1,2-diyldibenzonitrile typically involves the reaction of benzonitrile with ethane-1,2-diyl derivatives. One common method includes the reaction of 2-chlorobenzonitrile with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained around 60°C .
Industrial Production Methods
On an industrial scale, the production of 2,2’-Ethane-1,2-diyldibenzonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2’-Ethane-1,2-diyldibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2,2’-Ethane-1,2-diyldibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Ethane-1,2-diyldibenzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,2’-Ethane-1,2-diylbis(4-chlorophenol): Similar structure but with chlorophenol groups.
2,2’-Ethane-1,2-diylbis(iminoethane-1,1-diyl)diphenol: Contains imino and phenol groups
Uniqueness
2,2’-Ethane-1,2-diyldibenzonitrile is unique due to its specific ethane-1,2-diyl linkage and benzonitrile groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
10270-33-4 |
---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[2-(2-cyanophenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-8H,9-10H2 |
InChI Key |
ZCFUFVAJHLGQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2C#N)C#N |
Origin of Product |
United States |
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